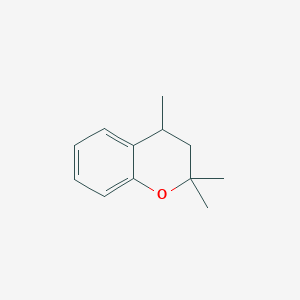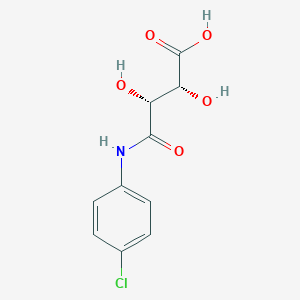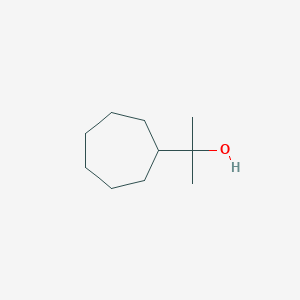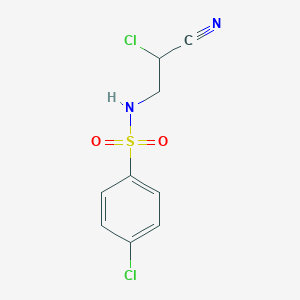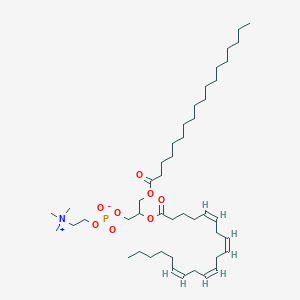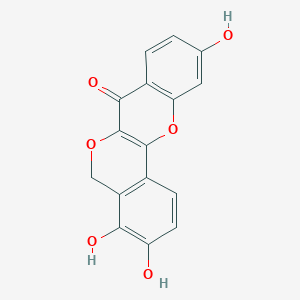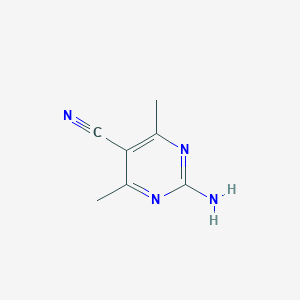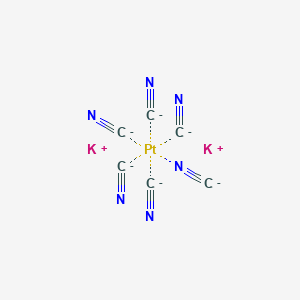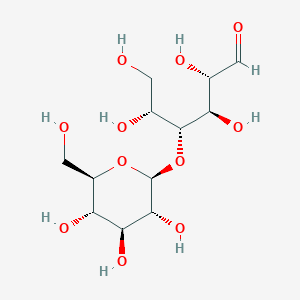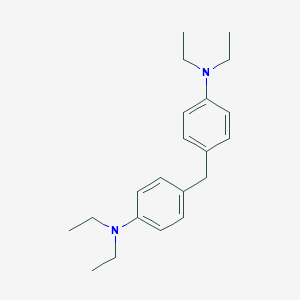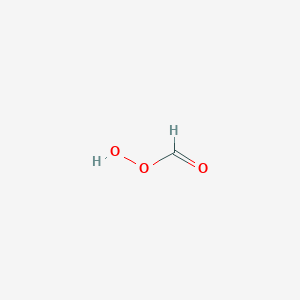
Performic acid
Descripción general
Descripción
Performic acid is a powerful oxidizing agent that finds its application in various fields, including organic synthesis, disinfection, and wastewater treatment. It is an unstable compound that is synthesized by the reaction of hydrogen peroxide and formic acid.
Aplicaciones Científicas De Investigación
1. Analytical Chemistry and Proteomics
Performic acid is extensively used for the oxidation of proteins, particularly for cleaving disulfide bonds in peptides and proteins. It's efficient for sample treatment in proteomics. A study identified degradation products formed during performic oxidation of peptides and proteins, which is significant in proteomics research. The study found various modifications such as oxidation of tryptophan and chlorination of tyrosine, formylation of lysine, and beta-elimination of cysteine (Dai et al., 2005).
2. Water Treatment
Performic acid has applications in water treatment. A review on peracids highlights the role of performic acid in wastewater disinfection, drinking water disinfection, oxidation of pollutants, sludge treatment, and ballast water treatment. It's noted for its disinfectant properties, efficacy, and the formation of less harmful by-products (Luukkonen & Pehkonen, 2017).
3. Microbiology and Disinfection
Performic acid shows strong bactericidal and sporicidal effects and has been used for disinfection of various surfaces and objects. Its effectiveness as a disinfectant in various settings, including the medical field, has been documented (Kozarov et al., 1975).
4. Chemical Synthesis and Processing
The synthesis of performic acid in microstructured reactors for applications in chemical processing and synthesis is another notable application. Studies have investigated the kinetics and mechanisms involved in the synthesis and have proposed efficient methods for producing performic acid on a production scale (Ebrahimi et al., 2011).
5. Environmental Sciences
In environmental sciences, performic acid plays a role in understanding the structure and function of soil organic matter. Its use in extracting humic substances from soils and waters contributes to the understanding of various environmental processes, including pollutant transport and metal ion behavior in natural settings (Olk et al., 2019).
Propiedades
Número CAS |
107-32-4 |
|---|---|
Nombre del producto |
Performic acid |
Fórmula molecular |
CH2O3 |
Peso molecular |
62.025 g/mol |
Nombre IUPAC |
peroxyformic acid |
InChI |
InChI=1S/CH2O3/c2-1-4-3/h1,3H |
Clave InChI |
SCKXCAADGDQQCS-UHFFFAOYSA-N |
SMILES |
C(=O)OO |
SMILES canónico |
C(=O)OO |
Color/Form |
Colorless liquid |
Otros números CAS |
107-32-4 |
Solubilidad |
Miscible with alcohol, ether; soluble in benzene, chloroform Miscible with wate |
Sinónimos |
performic acid peroxyformic acid |
Presión de vapor |
78 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

